BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular structure and formula of 1-(2-
Chloroethoxy)butane

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 1-(2-Chloroethoxy)butane
CAS No.: 10503-96-5
Cat. No.: B077783
Get Quote
. J

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of 1-(2-
Chloroethoxy)butane

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)butane (CAS
No: 10503-96-5), a bifunctional haloether of interest in synthetic organic chemistry. The
document details the compound's molecular structure, physicochemical properties, and
methods for its synthesis and purification. A central focus is placed on the analytical techniques
used for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with an emphasis on the
interpretation of spectral data. Furthermore, this guide discusses the chemical reactivity,
potential applications as a synthetic intermediate, and essential safety and handling protocols.
This paper is intended for researchers, chemists, and drug development professionals who
require a detailed understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties
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1-(2-Chloroethoxy)butane, also known as butyl 2-chloroethyl ether, is an organic compound
featuring both an ether linkage and an alkyl halide functional group.[1] This dual functionality
makes it a valuable intermediate for introducing the butoxyethyl moiety into various molecular
scaffolds.

Molecular Formula and Structure

The molecular formula for 1-(2-Chloroethoxy)butane is CeH13CIO.[1] Its structure consists of
a butyl group and a 2-chloroethyl group linked by an ether oxygen atom.

IUPAC Name: 1-(2-chloroethoxy)butane|[1]
o CAS Number: 10503-96-5[1]

e Synonyms: 2-Chloroethyl n-Butyl Ether, Butyl 2-Chloroethyl Ether, 1-butoxy-2-
chloroethane[1]

e Canonical SMILES: CCCCOCCCI[1]
e InChlKey: OIMVRGXLTANFRG-UHFFFAOY SA-NJ[1]

Caption: 2D Molecular Structure of 1-(2-Chloroethoxy)butane.

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in
chemical reactions, its solubility, and its potential biological interactions. The data below,
sourced from computational models, provides key insights into the molecule's characteristics.
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The XLogP3 value of 2.1 suggests moderate lipophilicity, indicating good solubility in organic
solvents and limited solubility in water. The single hydrogen bond acceptor (the ether oxygen)
and lack of donors influence its solvation properties and potential for intermolecular
interactions.

Synthesis and Purification
Synthetic Pathway Rationale

A robust and common method for synthesizing chloroalkanes from alcohols is the reaction with
thionyl chloride (SOCI2). This pathway is often preferred due to its efficiency and the fact that
the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCI), are gases, which simplifies
product isolation. For the synthesis of 1-(2-chloroethoxy)butane, the precursor is the
corresponding alcohol, 2-butoxyethanol. A patent for the synthesis of the closely related 1-(2-
chloroethoxy)propane utilizes this exact methodology, affirming its industrial applicability.[2]

Detailed Experimental Protocol: Chlorination of 2-
Butoxyethanol

This protocol describes the synthesis of 1-(2-chloroethoxy)butane from 2-butoxyethanol using
thionyl chloride.

Reagents and Equipment:

o 2-Butoxyethanol
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Thionyl chloride (SOCI2)

Pyridine (catalyst)

Solid sodium hydroxide (or potassium hydroxide)

Round-bottom flask with a reflux condenser and dropping funnel
Heating mantle

Stirring apparatus

Gas trap (for SOz and HCI)

Distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a dropping funnel, add 2-butoxyethanol and a catalytic amount of pyridine.
The entire apparatus should be connected to a gas trap containing a sodium hydroxide
solution to neutralize the evolved HCI and SOz gases.

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add an excess of thionyl
chloride (approximately 1.2-1.5 molar equivalents) to the stirred solution via the dropping
funnel. Maintain the temperature below 10°C during the addition to control the exothermic
reaction.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Subsequently, heat the reaction mixture to a gentle reflux (around 50-
60°C) until the evolution of gas ceases. This indicates the completion of the reaction.

Quenching and Workup: Cool the crude reaction mixture to room temperature. Cautiously
add solid sodium hydroxide pellets or flakes in small portions to neutralize any remaining
acidic components and decompose the excess thionyl chloride. Stir until the mixture is basic.

Isolation: Filter the mixture to remove the solid salts. The filtrate is the crude 1-(2-
chloroethoxy)butane.
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« Purification: Purify the crude product by fractional distillation under reduced pressure to
obtain the final, high-purity compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final purified
product.

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: Workflow for the synthesis and purification of 1-(2-Chloroethoxy)butane.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a synthesized compound is a cornerstone of chemical
research. A combination of spectroscopic methods provides unambiguous evidence for the
identity and purity of 1-(2-chloroethoxy)butane.

'H and **C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals
corresponding to the different chemical environments of the protons.
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o Atriplet for the terminal methyl group (-CHs) of the butyl chain.
o A multiplet for the adjacent methylene group (-CH2-CHs).

o A multiplet for the next methylene group (-CHz-CH2-0-).

o Atriplet for the butoxy methylene group (-CH2-O-).

o Two triplets for the two methylene groups of the chloroethoxy moiety (-O-CH2-CHz-Cl),
which are coupled to each other. The methylene group adjacent to the chlorine atom will
be the most downfield of the aliphatic signals.

e 13C NMR Spectroscopy: The molecule is asymmetric, meaning each of the six carbon atoms
is chemically unique. Therefore, the 13C NMR spectrum is expected to display six distinct
resonance signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(2-
chloroethoxy)butane, the key diagnostic peaks are:

e C-H stretching (alkane): Strong absorptions in the 2850-3000 cm~1 region.

e C-O-C stretching (ether): A characteristic and strong, prominent absorption band in the 1050-
1150 cm~1 region. This is often the most identifiable peak in the spectrum of an ether.

o C-Cl stretching (alkyl halide): A moderate to strong absorption in the 600-800 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. In an electron ionization (EI) mass spectrum of 1-(2-chloroethoxy)butane, one
would expect to see a molecular ion peak (M*) at m/z 136, corresponding to the 2C, 1H, 3>Cl|
isotopologue, and a smaller M+2 peak at m/z 138 due to the natural abundance of the 37Cl
isotope (~32%).

The fragmentation is governed by the cleavage of the weakest bonds. Key fragmentation
pathways include:
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e Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

» Ether Bond Cleavage: Scission of the C-O bonds.

e Loss of HCI or a Chloroethyl Radical: A common pathway for alkyl chlorides.
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Caption: Plausible El mass spectrometry fragmentation of 1-(2-Chloroethoxy)butane.

Chemical Reactivity and Potential Applications

The utility of 1-(2-chloroethoxy)butane stems from its bifunctional nature. The ether linkage is
generally chemically inert under neutral and basic conditions, providing a stable backbone. In
contrast, the primary alkyl chloride is a reactive site.

Core Reactivity

The terminal chlorine atom serves as a good leaving group in nucleophilic substitution
reactions (Sn2). This allows for the covalent attachment of the butoxyethyl group to a wide
range of nucleophiles, such as amines, thiols, cyanides, and alkoxides. This reactivity makes it
a versatile building block in the synthesis of more complex molecules.[3]

Applications in Synthesis
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Halogenated ethers are employed in industrial organic synthesis and as solvents.[4] Ethers,
more broadly, are integral to the production of pharmaceuticals, polymers, and other specialty
chemicals.[5][6] Specific applications for 1-(2-chloroethoxy)butane can be extrapolated from

its structure:

o Pharmaceutical Development: It can be used to introduce flexible, moderately lipophilic ether
chains into drug candidates to modulate properties like solubility, cell permeability, and
metabolic stability.

o Materials Science: As a monomer or chain modifier in polymerization reactions, it can be
used to synthesize functional polymers with specific properties conferred by the butoxyethyl
side chains.

e General Organic Synthesis: It serves as a precursor for creating larger molecules where a
CH3(CH2)sOCH2CHz- moiety is desired.

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols must be strictly followed when handling
1-(2-chloroethoxy)butane.

e Hazard Identification: While comprehensive toxicological data is limited, similar haloethers
can be irritants to the skin, eyes, and respiratory system.[7][8] It is prudent to handle the
compound as a potential irritant and harmful if swallowed or in contact with skin.[8]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

» Handling: All manipulations should be performed in a well-ventilated chemical fume hood to
avoid inhalation of vapors.[7][9] Avoid contact with skin and eyes.[9]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated
area, away from incompatible materials such as strong oxidizing agents.

e First-Aid Measures:

o Inhalation: Move the person to fresh air.[7]
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o Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
Remove contaminated clothing.

o Eye Contact: Rinse cautiously with water for several minutes.[8]

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[8]

Conclusion

1-(2-Chloroethoxy)butane is a valuable chemical intermediate characterized by its CeH13CIO
molecular formula and its dual ether and alkyl chloride functionalities. Its structure can be
unambiguously confirmed through a combination of NMR, IR, and MS techniques. The
compound's primary reactivity lies in the Sn2 substitution at the carbon-chlorine bond, making it
a useful building block for introducing the butoxyethyl group in various synthetic applications,
from drug discovery to materials science. Adherence to strict safety and handling protocols is
essential when working with this compound. This guide serves as a foundational resource for
scientific professionals requiring a detailed technical understanding of 1-(2-
chloroethoxy)butane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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